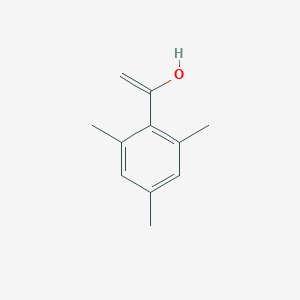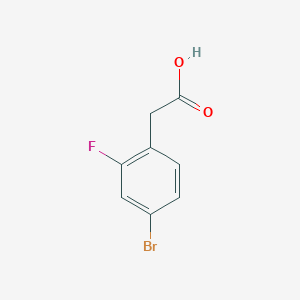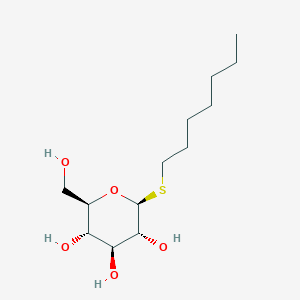
1-(2,4,6-Trimethylphenyl)ethenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methylene-2,4,6-trimethylbenzenemethanol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. This compound is characterized by the presence of a methylene group attached to a benzenemethanol structure, which is further substituted with three methyl groups at the 2, 4, and 6 positions. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylene-2,4,6-trimethylbenzenemethanol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with formaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of alpha-Methylene-2,4,6-trimethylbenzenemethanol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Methylene-2,4,6-trimethylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Methylene-2,4,6-trimethylbenzenemethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-Methylene-2,4,6-trimethylbenzenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in various reaction mechanisms, including nucleophilic addition, substitution, and oxidation-reduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Methylene-γ-butyrolactone: A monomer used in the synthesis of thermoplastic elastomers.
2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of alpha-Methylene-2,4,6-trimethylbenzenemethanol.
Benzenemethanol: A simpler analog without the methylene and methyl substitutions.
Uniqueness
Alpha-Methylene-2,4,6-trimethylbenzenemethanol is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
121034-95-5 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-(2,4,6-trimethylphenyl)ethenol |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,12H,4H2,1-3H3 |
InChI-Schlüssel |
NFZHCZLKXDNPEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=C)O)C |
Synonyme |
Benzenemethanol, 2,4,6-trimethyl-alpha-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)






